4-(3-Phenylphenyl)benzaldehyde
Description
4-(3-Phenylphenyl)benzaldehyde (CAS 17800-49-6), also known as p-terphenyl-4-carbaldehyde, is a benzaldehyde derivative featuring a terphenyl scaffold. Its molecular formula is C₁₉H₁₄O, with a molecular weight of 258.31 g/mol . The compound consists of a benzaldehyde group (-CHO) attached to the para position of a biphenyl system, which is further substituted with a phenyl group at the meta position of the second benzene ring. This structure confers unique electronic and steric properties, making it valuable in materials science and organic synthesis.
Properties
Molecular Formula |
C19H14O |
|---|---|
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-(3-phenylphenyl)benzaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-15-9-11-17(12-10-15)19-8-4-7-18(13-19)16-5-2-1-3-6-16/h1-14H |
InChI Key |
HTTSTVINKZZNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Phenylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of 4-(3-Phenylphenyl)benzaldehyde often involves the oxidation of corresponding alcohols or hydrocarbons. For example, the oxidation of 4-(3-Phenylphenyl)benzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide can yield the desired aldehyde. These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Phenylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-(3-Phenylphenyl)benzoic acid.
Reduction: 4-(3-Phenylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Phenylphenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals, fragrances, and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Phenylphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(3-Phenylphenyl)benzaldehyde with structurally and functionally related benzaldehyde derivatives, focusing on substituent effects, applications, and physicochemical properties.
Structural and Functional Comparison
Key Research Findings
Electronic Effects :
- The trifluoromethyl (-CF₃) group in 4-(Trifluoromethyl)benzaldehyde enhances metabolic stability and lipophilicity, critical for drug design .
- Hydroxyl (-OH) and fluoro (-F) substituents in 4-hydroxybenzaldehyde and 3-fluoro-4-hydroxybenzaldehyde improve hydrogen-bonding capacity, influencing antimicrobial and anti-inflammatory activities .
- Piperazine and triazole moieties in 4-(4-fluorophenylpiperazinyl)benzaldehyde and 4-(1H-1,2,4-triazol-1-yl)benzaldehyde enhance interactions with biological targets, such as enzymes or receptors .
Biological Activity :
- 4-(4-Fluorophenylpiperazinyl)benzaldehyde derivatives exhibit AChE inhibitory activity , with IC₅₀ values comparable to donepezil, a standard Alzheimer’s drug .
- Triazole-containing benzaldehydes show broad-spectrum antifungal activity against Candida spp., with MIC values as low as 8 µg/mL .
Material Science Applications: 4-(Dimethylamino)benzaldehyde derivatives are used in solvatochromic dyes due to their pronounced Stokes shifts (~150 nm) and sensitivity to solvent polarity . The terphenyl scaffold in 4-(3-Phenylphenyl)benzaldehyde may facilitate π-π stacking in organic semiconductors or liquid crystals .
Physicochemical Properties
| Property | 4-(3-Phenylphenyl)benzaldehyde | 4-(Trifluoromethyl)benzaldehyde | 4-Hydroxybenzaldehyde |
|---|---|---|---|
| Solubility | Low in polar solvents | Moderate in organic solvents | High in polar solvents |
| Melting Point | Not reported | 34–36°C | 116–118°C |
| Synthetic Accessibility | Multi-step synthesis (terphenyl) | Commercial availability | Natural extraction or synthesis |
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